3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
CAS No.: 688793-20-6
Cat. No.: VC4174138
Molecular Formula: C11H14N4OS
Molecular Weight: 250.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688793-20-6 |
|---|---|
| Molecular Formula | C11H14N4OS |
| Molecular Weight | 250.32 |
| IUPAC Name | 3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H14N4OS/c1-14(2)6-7-15-10(16)8-4-3-5-12-9(8)13-11(15)17/h3-5H,6-7H2,1-2H3,(H,12,13,17) |
| Standard InChI Key | RRWODJXTYUXFPQ-UHFFFAOYSA-N |
| SMILES | CN(C)CCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Introduction
Identification and Structural Characteristics
Basic Chemical Properties
The compound 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (CAS No. 688793-20-6) is a fused bicyclic system featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a thioxo group at position 2 and a 2-(dimethylamino)ethyl side chain at position 3. Its molecular formula is C₁₁H₁₄N₄OS, with a molecular weight of 250.32 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-[2-(Dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
| SMILES | CN(C)CCN1C(=O)C2=C(NC1=S)N=CC=C2 |
| InChI Key | RRWODJXTYUXFPQ-UHFFFAOYSA-N |
| PubChem CID | 4324586 |
Structural Features
The molecule comprises:
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A pyrido[2,3-d]pyrimidin-4-one core, which combines pyridine and pyrimidine rings fused at the 2,3-positions.
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A thioxo (S=) group at position 2, enhancing electrophilic reactivity and hydrogen-bonding potential.
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A 2-(dimethylamino)ethyl substituent at position 3, introducing basicity and solubility modulation.
The planar pyrido-pyrimidine system facilitates π-π stacking interactions, while the dimethylaminoethyl side chain may influence membrane permeability in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous pyrido-pyrimidinones are typically synthesized via:
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Cyclocondensation reactions between enaminones and thioxo-pyrimidinones under acidic conditions .
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Alkylation of precursor pyrimidinones with halogenated amines, such as 2-(dimethylamino)ethyl chloride, in polar aprotic solvents like DMF.
For example, Farghaly et al. synthesized similar 2-thioxo-pyrido-pyrimidinones by reacting enaminones with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in acetic acid . Adapting this method, the dimethylaminoethyl side chain could be introduced via post-cyclization alkylation.
Reactivity Profile
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Thioxo Group: Participates in nucleophilic substitution reactions, enabling functionalization at position 2 (e.g., methylation to methylthio derivatives) .
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Dimethylaminoethyl Side Chain: Acts as a weak base, capable of forming salts with acids or coordinating metal ions.
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Pyrido-Pyrimidine Core: Susceptible to electrophilic aromatic substitution at electron-rich positions (e.g., C5 and C7) .
Pharmacological Properties
Pharmacokinetics
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Absorption: Moderate oral bioavailability (20–40%) predicted due to moderate LogP (~2.5).
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Metabolism: Likely hepatic oxidation via CYP3A4, with the dimethylaminoethyl side chain undergoing N-demethylation.
Comparative Analysis with Related Compounds
The dimethylaminoethyl substituent in this compound may improve blood-brain barrier penetration compared to simpler alkyl analogs.
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